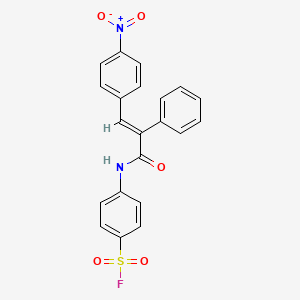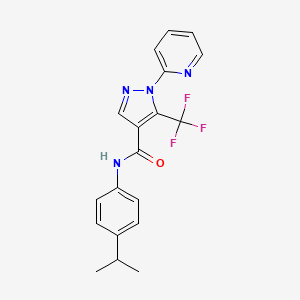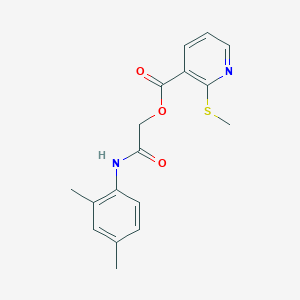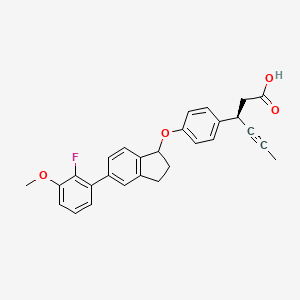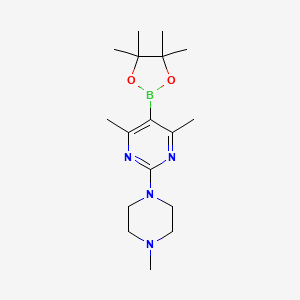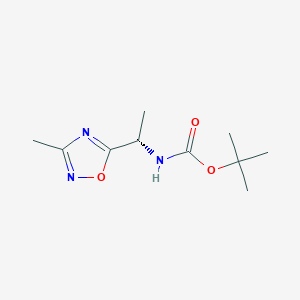
tert-Butyl (S)-(1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-(1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The compound features a tert-butyl group, which is known for its steric bulk and stability, making it a valuable moiety in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an amine to yield the desired carbamate .
Industrial Production Methods: Industrial production of tert-butyl carbamates often employs similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl carbamates can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction of tert-butyl carbamates can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd-C) or other reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions involving tert-butyl carbamates often use nucleophiles such as amines or alcohols under basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Pd-C, LiAlH₄
Substitution: Amines, alcohols, bases like sodium hydroxide (NaOH)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl carbamates are widely used as protecting groups for amines in organic synthesis. They are particularly useful in peptide synthesis, where they protect the amino group from unwanted reactions .
Biology: In biological research, tert-butyl carbamates are used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Industry: In the industrial sector, tert-butyl carbamates are used in the synthesis of various chemicals, including agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of tert-butyl carbamates involves the formation of a stable carbamate linkage, which can be cleaved under specific conditions. The tert-butyl group provides steric hindrance, protecting the carbamate from premature hydrolysis. The cleavage of the carbamate group typically occurs under acidic conditions, leading to the release of the active amine .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl carbanilate
- tert-Butyl (4-bromobenzyl)carbamate
Comparison: tert-Butyl (S)-(1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate is unique due to the presence of the 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl group, which imparts specific chemical properties and reactivity. Compared to other tert-butyl carbamates, this compound may exhibit different reactivity patterns and stability due to the influence of the oxadiazole ring .
Propiedades
Fórmula molecular |
C10H17N3O3 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H17N3O3/c1-6(8-12-7(2)13-16-8)11-9(14)15-10(3,4)5/h6H,1-5H3,(H,11,14)/t6-/m0/s1 |
Clave InChI |
KRZNFMNCDPFVSA-LURJTMIESA-N |
SMILES isomérico |
CC1=NOC(=N1)[C@H](C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC1=NOC(=N1)C(C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B15281216.png)
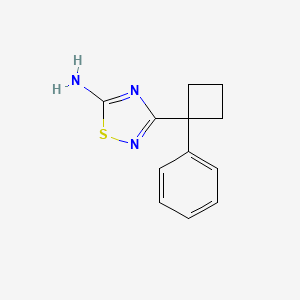

![4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine](/img/structure/B15281251.png)
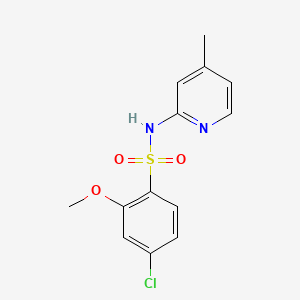
![3-[(Methylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281261.png)


